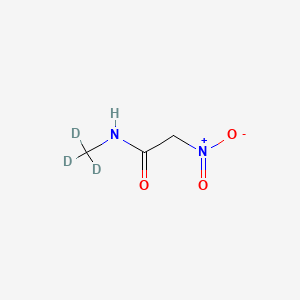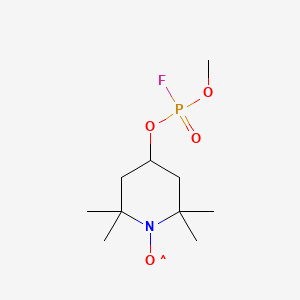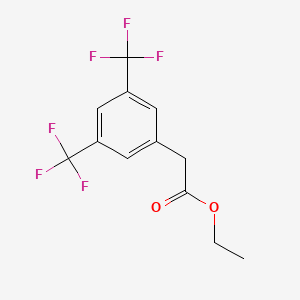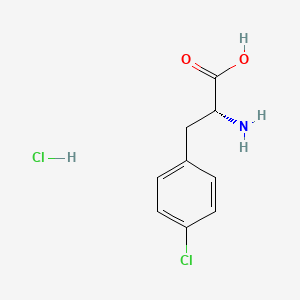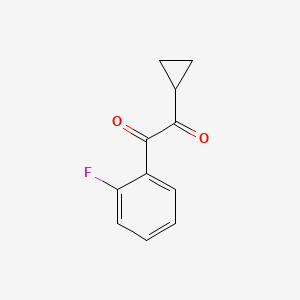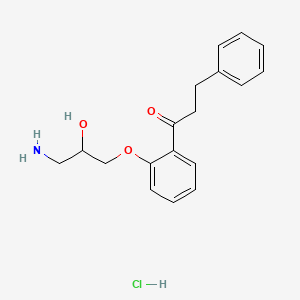
N-Despropyl Propafenone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone, a sodium channel blocker . It is classified as an antiarrhythmic agent (class IC) .
Synthesis Analysis
The synthesis of N-Despropyl Propafenone Hydrochloride involves complex chemical reactions. For instance, in one study, dual emissive carbon dots (DECDs) were synthesized through a one-step solvothermal treatment with m-aminophenol and citric acid . In another study, a rapid and specific HPLC method was developed for the simultaneous determination of propafenone and its major metabolites in human serum .Molecular Structure Analysis
The molecular formula of N-Despropyl Propafenone Hydrochloride is C18H22ClNO3 . Its molecular weight is 335.83 .Chemical Reactions Analysis
In the presence of Propafenone Hydrochloride, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone Hydrochloride can interact with other substances and cause changes in their properties.Physical And Chemical Properties Analysis
N-Despropyl Propafenone Hydrochloride has a melting point of 43-47°C (dec.) . It is hygroscopic and should be stored at -20°C in an inert atmosphere . It is slightly soluble in methanol and water .Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
N-Despropyl propafenone hydrochloride, as part of the propafenone class, exhibits pharmacodynamic properties significant in the treatment of arrhythmias. It functions primarily as a Class I antiarrhythmic agent with mild beta-adrenoceptor antagonist activity, suitable for both intravenous and oral administration. The therapeutic efficacy of propafenone, which includes N-Despropyl propafenone as an active metabolite, has been established through various studies indicating its potency in suppressing premature ventricular complexes, ventricular tachycardia, and atrial and AV nodal/junctional re-entrant tachycardias. Pharmacokinetics of propafenone highlight the necessity of individualized dosage due to dose-dependent kinetics, the broad range of effective plasma concentrations, and the presence of active metabolites like 5-hydroxy-propafenone (Harron & Brogden, 1987).
Comparison with Other Antiarrhythmic Agents
In the realm of antiarrhythmic therapy, propafenone has been compared with other agents like amiodarone, showcasing its effectiveness in certain clinical settings. Studies suggest that while amiodarone and propafenone have comparable success rates in converting atrial fibrillation to sinus rhythm, propafenone may lead to quicker reversion. This positions N-Despropyl propafenone hydrochloride as a competitive option in the pharmacological landscape for managing arrhythmias, particularly in patients without severe left ventricular dysfunction or acute myocardial infarction (Halkin & Shibolet, 1998).
Mécanisme D'action
Target of Action
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . It primarily targets the sodium channels in cardiac cells . By inhibiting these channels, it restricts the entry of sodium into the cells, resulting in reduced excitation .
Mode of Action
N-Despropyl Propafenone Hydrochloride, like Propafenone, acts by inhibiting sodium channels . This inhibition slows the rate of increase of the action potential . It also possesses local anesthetic effects and a direct stabilizing action on myocardial membranes .
Biochemical Pathways
Propafenone is metabolized in the liver via the cytochrome P450 2D6 (CYP2D6) pathway to two major metabolites: 5-hydroxypropafenone (5-OHP) and N-despropyl propafenone (N-DPP) . N-DPP is also formed by CYP3A4-, CYP1A2- and CYP1A1-mediated N-dealkylation . Genetic polymorphisms in CYP2D6 activity result in variable propafenone metabolism .
Pharmacokinetics
Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone metabolism is polymorphic and genetically determined, with about 10% of Caucasians being poor metabolizers . During long-term administration, the metabolism is saturable in patients with the ‘extensive metabolizer’ phenotype, leading to accumulation of the parent compound .
Result of Action
The electrophysiological effect of Propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, Propafenone reduces the fast inward current carried by sodium ions . This results in a marked slowing of conduction but only modest prolongation of refractoriness . These cardiac effects are determined by the extent of its myocardial accumulation .
Action Environment
The action of N-Despropyl Propafenone Hydrochloride, like Propafenone, can be influenced by various environmental factors. For instance, the presence of other drugs can lead to significant interactions. Propafenone increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are co-administered with Propafenone .
Orientations Futures
While N-Despropyl Propafenone Hydrochloride is currently used in drug development and research , more studies are needed to fully understand its potential applications and effects. For instance, its pharmacokinetics and pharmacodynamics in humans are not well-known . Therefore, future research could focus on these areas to gain more insights into this compound.
Propriétés
IUPAC Name |
1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPAIZGMQFXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Despropyl Propafenone Hydrochloride | |
CAS RN |
1188263-52-6 |
Source


|
| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
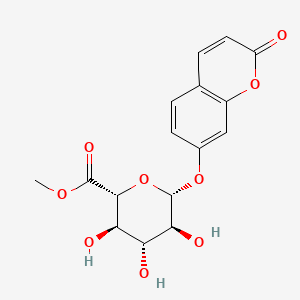
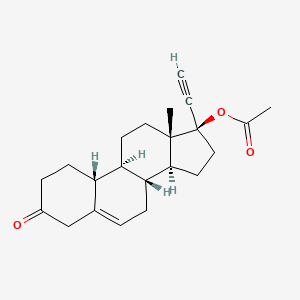
![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/no-structure.png)
